

Advanced Guide: Identification of Alverine Hydrochloride Degradation Products

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Compound of Interest

Compound Name: *Ethylbis(3-phenylpropyl)ammonium chloride*

CAS No.: 5982-87-6

Cat. No.: B1665751

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Executive Summary & Strategic Context

In the lifecycle of drug development for functional gastrointestinal disorders, Alverine Hydrochloride (a smooth muscle relaxant) presents specific stability challenges characteristic of tertiary amines. While standard Quality Control (QC) relies on HPLC-UV, the increasing stringency of ICH Q3A/B and Q2(R1) guidelines demands a transition toward orthogonal detection methods capable of structural elucidation.

This guide compares the industry-standard HPLC-UV workflows against advanced LC-MS/MS (Q-TOF) methodologies. It provides a technical roadmap for distinguishing between process-related impurities (e.g., over-alkylation byproducts) and true degradation products (e.g., N-dealkylation metabolites) formed under stress conditions.

Chemical Profile & Impurity Landscape

Alverine Hydrochloride is a tertiary amine (

-ethyl-3-phenyl-

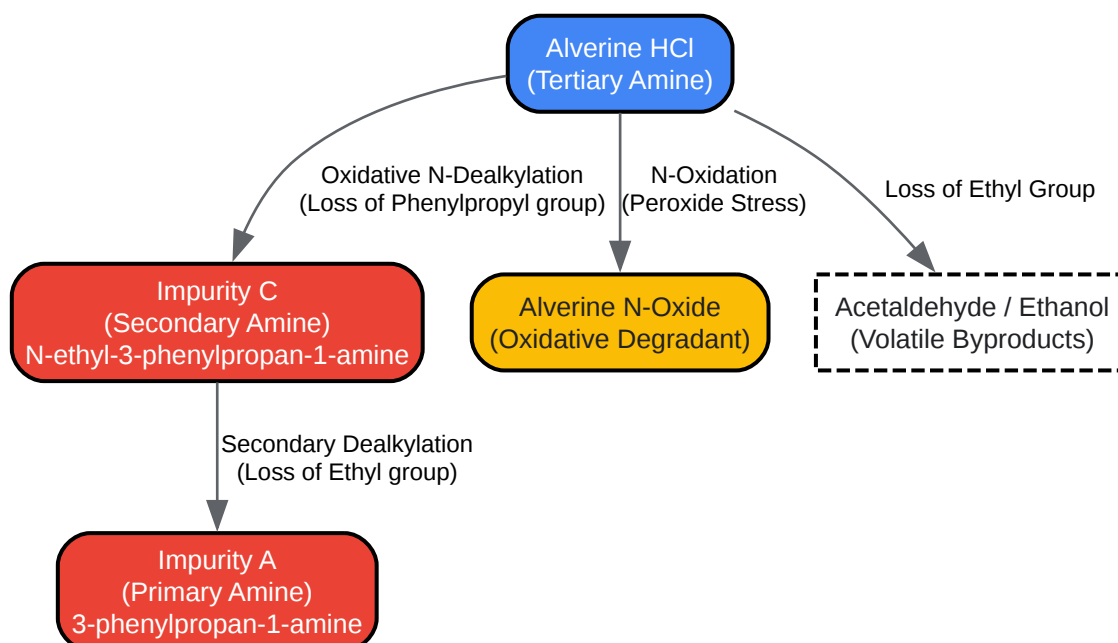
-(3-phenylpropyl)propan-1-amine). Its degradation chemistry is dominated by oxidative N-dealkylation and N-oxidation. Understanding the structural relationship between the API and its impurities is the prerequisite for selecting the correct identification method.

Table 1: Known Alverine Impurities (EP/BP Standards)

Impurity	Chemical Name	Structure Description	Origin Classification
Alverine (API)	-ethyl-3-phenyl- -(3-phenylpropyl)propan-1-amine	Tertiary Amine	Active Ingredient
Impurity A	3-phenylpropan-1-amine	Primary Amine	Degradant (Dealkylation) / Process
Impurity B	3-phenylpropan-1-ol	Alcohol	Process (Starting Material)
Impurity C	-ethyl-3-phenylpropan-1-amine	Secondary Amine	Degradant (Partial Dealkylation)
Impurity D	-(3-cyclohexylpropyl)- -ethyl-3-phenylpropan-1-amine	Cyclohexyl Analog	Process (Hydrogenation byproduct)
Impurity E	3-phenyl- -bis(3-phenylpropyl)propan-1-amine	Tris-alkylated Amine	Process (Over-alkylation)

Visualization: Alverine Degradation Pathway

The following diagram illustrates the logical chemical degradation pathway, highlighting the transition from the tertiary amine API to its secondary and primary amine degradants under oxidative stress.



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Caption: Proposed oxidative degradation pathway of Alverine HCl leading to EP Impurities A and C.

Comparative Methodologies: HPLC-UV vs. LC-MS/MS

This section objectively compares the traditional QC method with the structural identification method required for degradation studies.

Method A: Stability-Indicating HPLC-UV (The QC Workhorse)

Role: Routine batch release and quantification of known impurities.

- Mechanism: Separation on C18/C8 columns with UV detection at 210-220 nm (low selectivity) or 250-260 nm (aromatic specificity).

- Limitation: Cannot identify "unknown" peaks that appear during stress testing; relies on Retention Time (RT) matching with standards.

Method B: UPLC-Q-TOF-MS (The Structural Investigator)

Role: Identification of unknown degradants and confirmation of mass balance.

- Mechanism: High-resolution separation coupled with Quadrupole Time-of-Flight Mass Spectrometry.

- Advantage: Provides exact mass (

ppm error) and fragmentation patterns (MS/MS) to deduce the structure of non-standard impurities (e.g., N-oxides).

Table 2: Performance Comparison

Feature	HPLC-UV (Standard QC)	LC-MS/MS (Q-TOF)
Specificity	Moderate (Co-elution risk)	High (Mass resolution separates co-eluting peaks)
Sensitivity (LOD)	(Standard UV)	(Trace analysis)
Structural ID	Impossible without standards	Possible via fragmentation analysis
Cost/Run	Low	High
Primary Use	Routine QC, Stability Monitoring	Forced Degradation, Impurity Profiling

Experimental Protocols

To replicate a self-validating degradation study, follow these protocols. These are designed to force degradation of 5-20% to identify potential stability liabilities.

Protocol 1: Forced Degradation (Stress Testing)

Objective: Generate degradation products to validate the analytical method's specificity.

- Preparation of Stock Solution: Dissolve Alverine HCl in Methanol to a concentration of 1 mg/mL.
- Acid Hydrolysis: Mix 5 mL stock + 5 mL 1N HCl. Reflux at 60°C for 4 hours. Neutralize with 1N NaOH.
- Base Hydrolysis: Mix 5 mL stock + 5 mL 1N NaOH. Reflux at 60°C for 4 hours. Neutralize with 1N HCl. (Note: Alverine is highly susceptible to base-catalyzed changes).
- Oxidative Stress: Mix 5 mL stock + 5 mL 3%
• Store at Room Temperature for 24 hours. (Expect N-oxide formation).
- Thermal Stress: Expose solid API to 105°C for 48 hours.
- Photolytic Stress: Expose solid API and solution to 1.2 million lux hours (ICH Q1B conditions).

Protocol 2: LC-MS/MS Identification Workflow

Objective: Elucidate the structure of peaks generated in Protocol 1.

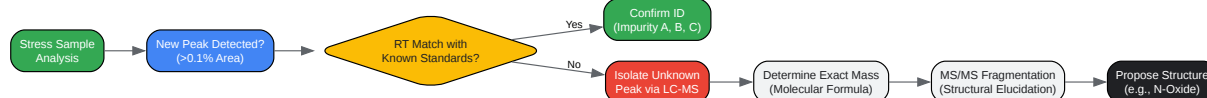
- Instrument: UPLC coupled with Q-TOF MS.
- Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex),
,
mm.
- Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- MS Conditions:
 - Ionization: ESI Positive Mode (Alverine protonates easily at the tertiary amine).

- Capillary Voltage: 3.0 kV.
- Source Temp: 120°C.
- Desolvation Gas:

at 800 L/hr.

Visualization: Impurity Identification Workflow

This workflow demonstrates the decision logic for characterizing a new impurity peak.



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Caption: Logical workflow for identifying unknown degradants in Alverine HCl samples.

Critical Analysis & Troubleshooting

When analyzing Alverine degradation, researchers often encounter specific artifacts.

- **Artifact 1: The "Ghost" Peak (Impurity D vs. Degradant):** Impurity D (Cyclohexyl analog) has a mass +6 Da higher than the phenyl analog (due to saturation of the ring). This is a process impurity from hydrogenation, not a degradant. Do not confuse it with oxidative products.
- **Artifact 2: N-Oxide Thermal Instability:** Alverine N-oxide may de-oxygenate back to the parent amine in the hot source of the Mass Spectrometer (In-source fragmentation).
Solution: Lower the declustering potential or source temperature to confirm the N-oxide mass ().
- **pH Dependency:** Alverine is a basic drug (

). Retention is highly sensitive to mobile phase pH. Ensure buffer pH is controlled (preferably pH 3.0-4.0 for silica stability and peak shape) using Ammonium Formate.

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